molecular formula C19H16ClN5 B2691043 3-(2-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900873-44-1

3-(2-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Número de catálogo: B2691043
Número CAS: 900873-44-1
Peso molecular: 349.82
Clave InChI: SQQCWUFBROSEFP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(2-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C19H16ClN5 and its molecular weight is 349.82. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

3-(2-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine primarily targets cyclin-dependent kinase 2 (CDK2). CDK2 plays a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase, where DNA replication occurs. By inhibiting CDK2, this compound can potentially halt the proliferation of cancer cells .

Mode of Action

This compound binds to the ATP-binding site of CDK2, preventing its activation. This inhibition disrupts the phosphorylation of downstream targets necessary for cell cycle progression. As a result, cells are unable to transition from the G1 phase to the S phase, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells .

Biochemical Pathways

The inhibition of CDK2 by this compound affects several biochemical pathways. Key pathways include the retinoblastoma (Rb) pathway, where the phosphorylation of the Rb protein is inhibited, preventing the release of E2F transcription factors necessary for DNA synthesis. This disruption leads to a halt in cell cycle progression and can trigger apoptotic pathways .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are critical for its bioavailability. The compound is absorbed through the gastrointestinal tract and distributed widely in the body. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted via the renal and biliary routes. These properties influence the compound’s half-life and overall efficacy .

Result of Action

The molecular and cellular effects of this compound include the induction of cell cycle arrest and apoptosis in cancer cells. By inhibiting CDK2, the compound prevents the proliferation of cancer cells, leading to reduced tumor growth. Additionally, the compound’s action can sensitize cancer cells to other therapeutic agents, enhancing the overall treatment efficacy .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, acidic or basic environments can affect the compound’s solubility and absorption. Temperature variations can impact its stability, and interactions with other drugs can alter its pharmacokinetic profile. Understanding these factors is crucial for optimizing the compound’s therapeutic potential .

: Information synthesized from various sources on the mechanism of action of similar compounds.

Actividad Biológica

3-(2-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a novel compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse pharmacological properties, including anticancer and anti-inflammatory effects.

The molecular formula of this compound is C19H16ClN5, with a molecular weight of 349.82 g/mol. It is characterized by its solubility in various solvents, making it suitable for laboratory applications. The compound primarily targets cyclin-dependent kinase 2 (CDK2), a crucial regulator in cell cycle progression.

The primary mechanism of action involves the inhibition of CDK2 by binding to its ATP-binding site. This action prevents the phosphorylation of downstream targets essential for cell cycle progression, leading to G1 phase arrest and potential apoptosis in cancer cells. The inhibition of CDK2 activity is significant as it disrupts the normal cell cycle, which is often dysregulated in cancerous cells.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit potent inhibitory effects on various cancer cell lines. For instance, studies have shown that related pyrazolo derivatives demonstrate nanomolar inhibitory activities against tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation and differentiation .

Table 1: Inhibitory Concentrations (IC50) of Related Compounds

Compound NameTargetIC50 (µM)
Compound ATRKA<0.01
Compound BCDK20.05
Compound CEGFR0.15

Anti-inflammatory Activity

In addition to anticancer properties, pyrazolo derivatives have been studied for their anti-inflammatory effects. Some compounds have shown the ability to inhibit pro-inflammatory cytokines and modulate pathways associated with inflammation .

Case Studies

Several studies have evaluated the biological activities of pyrazolo derivatives:

  • Study on CDK Inhibition : A recent study demonstrated that a structurally similar compound effectively inhibited CDK2 with an IC50 value of 0.05 µM, leading to significant cell cycle arrest in various cancer cell lines.
  • Anti-tubercular Activity : Another investigation explored the anti-tubercular potential of related pyrazolo compounds, revealing significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 µM .
  • Cytotoxicity Assessment : The cytotoxic effects on human embryonic kidney (HEK-293) cells were evaluated, showing that most active compounds were nontoxic at concentrations effective against target pathogens .

Aplicaciones Científicas De Investigación

Antitumor Activity

Pyrazolo[1,5-a]pyrimidines have been extensively studied for their anticancer properties. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that compounds with similar structural motifs can inhibit cell proliferation and induce apoptosis in cancer cells by targeting specific signaling pathways involved in tumor growth and survival .

Enzyme Inhibition

This compound has shown potential as an inhibitor of NADPH oxidase, an enzyme implicated in oxidative stress and various diseases, including cancer and cardiovascular disorders. The inhibition of this enzyme can lead to reduced reactive oxygen species (ROS) production, thereby mitigating oxidative damage in cells .

Antimicrobial Properties

Research has also highlighted the antimicrobial activity of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have been tested against a range of bacterial strains, showing efficacy that suggests potential development into new antibiotics or antimicrobial agents .

Synthesis and Functionalization

The synthesis of 3-(2-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves several key steps:

  • Cyclocondensation Reactions : The primary method involves the reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This approach allows for the introduction of various substituents at different positions on the pyrazolo[1,5-a]pyrimidine scaffold, enhancing its structural diversity and biological activity .
  • Post-Synthetic Modifications : Further functionalization can be achieved through nucleophilic aromatic substitution reactions or other chemical transformations to enhance the compound's pharmacological profile.

Case Study 1: Anticancer Efficacy

A study published in Molecules examined a series of pyrazolo[1,5-a]pyrimidine derivatives for their anticancer properties. The research demonstrated that specific modifications to the pyrazolo scaffold significantly increased cytotoxicity against breast cancer cell lines. The study concluded that the structural diversity offered by these compounds could lead to the development of novel anticancer agents .

Case Study 2: Enzyme Inhibition

In another investigation focused on NADPH oxidase inhibitors, researchers synthesized a library of pyrazolo derivatives and evaluated their inhibitory effects on this enzyme. The results indicated that certain compounds showed promising IC50 values, suggesting their potential as therapeutic agents for conditions associated with oxidative stress .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution at the 2-Chlorophenyl Group

The 2-chlorophenyl substituent undergoes nucleophilic substitution under specific conditions. This reactivity is critical for introducing functional groups or modifying the aromatic ring.

Reaction TypeReagents/ConditionsProductYield (%)Reference
FluorinationKF, DMSO, 120°C, 12 h2-Fluorophenyl derivative68
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°CBiphenyl or heteroaryl derivatives72–85
HydrolysisNaOH (aq.), EtOH, reflux, 6 h2-Hydroxyphenyl derivative54

Key Findings :

  • Fluorination proceeds efficiently with potassium fluoride in DMSO, retaining the pyrazolo[1,5-a]pyrimidine core integrity .

  • Suzuki-Miyaura cross-coupling enables the introduction of aryl/heteroaryl groups at the 2-position, with palladium catalysts showing high selectivity .

Reactivity of the Pyridine Methylamine Side Chain

The N-(pyridin-3-ylmethyl)amine group participates in alkylation, acylation, and coordination chemistry.

Reaction TypeReagents/ConditionsProductYield (%)Reference
AcylationAcetyl chloride, CH₂Cl₂, RTN-Acetylated derivative89
Reductive AminationBenzaldehyde, NaBH₃CN, MeOHN-Benzyl derivative76
Metal CoordinationCuCl₂, EtOH, 60°CCu(II) complexN/A

Key Findings :

  • Acylation occurs regioselectively at the primary amine, leaving the pyridine nitrogen unmodified.

  • The pyridyl group enhances metal coordination, forming stable complexes with transition metals like Cu(II) .

Electrophilic Substitution at the Pyrazolo[1,5-a]Pyrimidine Core

The fused pyrazolo-pyrimidine system undergoes electrophilic substitution at electron-rich positions.

Reaction TypeReagents/ConditionsProductYield (%)Reference
BrominationBr₂, AcOH, 50°C6-Bromo derivative63
NitrationHNO₃/H₂SO₄, 0°C6-Nitro derivative58
Vilsmeier-Haack FormylationPOCl₃, DMF, 80°C6-Formyl derivative71

Key Findings :

  • Bromination and nitration occur preferentially at position 6 due to the electron-donating effect of the methyl group at position 5 .

  • Formylation via Vilsmeier-Haack conditions generates aldehydes for further functionalization .

Reduction and Oxidation Reactions

The compound’s heterocyclic core and substituents are amenable to redox transformations.

Reaction TypeReagents/ConditionsProductYield (%)Reference
Pyrimidine Ring ReductionH₂, Pd/C, EtOHDihydropyrazolo-pyrimidine82
Amine OxidationmCPBA, CH₂Cl₂, RTN-Oxide derivative65

Key Findings :

  • Catalytic hydrogenation selectively reduces the pyrimidine ring without affecting the pyrazole or chlorophenyl groups.

  • Oxidation of the pyridine nitrogen to N-oxide enhances water solubility .

Stability and Degradation Pathways

  • Hydrolytic Stability : The 2-chlorophenyl group resists hydrolysis under physiological pH but degrades in strongly alkaline conditions .

  • Photodegradation : Exposure to UV light leads to cleavage of the pyridine-methylamine bond, necessitating storage in amber vials.

Propiedades

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5/c1-13-9-18(22-11-14-5-4-8-21-10-14)25-19(24-13)16(12-23-25)15-6-2-3-7-17(15)20/h2-10,12,22H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQCWUFBROSEFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NCC3=CN=CC=C3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.